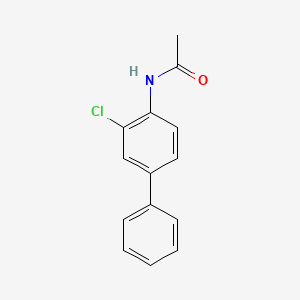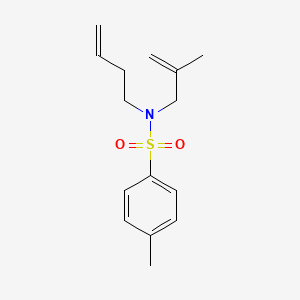![molecular formula C10H11NO4S B15161565 1-[3-(Methanesulfonyl)prop-1-en-2-yl]-4-nitrobenzene CAS No. 144068-23-5](/img/structure/B15161565.png)
1-[3-(Methanesulfonyl)prop-1-en-2-yl]-4-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(Methanesulfonyl)prop-1-en-2-yl]-4-nitrobenzene is a chemical compound that features a nitrobenzene ring substituted with a methanesulfonyl group and a prop-1-en-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Methanesulfonyl)prop-1-en-2-yl]-4-nitrobenzene typically involves the reaction of 4-nitrobenzene with methanesulfonyl chloride and a suitable base, such as triethylamine, under controlled conditions. The reaction proceeds through the formation of an intermediate sulfonyl chloride, which then reacts with the prop-1-en-2-yl group to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-[3-(Methanesulfonyl)prop-1-en-2-yl]-4-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methanesulfonyl group.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1-[3-(Methanesulfonyl)prop-1-en-2-yl]-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[3-(Methanesulfonyl)prop-1-en-2-yl]-4-nitrobenzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or apoptosis. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
1-[3-(Methanesulfonyl)prop-1-en-2-yl]-4-aminobenzene: Similar structure but with an amino group instead of a nitro group.
1-[3-(Methanesulfonyl)prop-1-en-2-yl]-4-chlorobenzene: Similar structure but with a chloro group instead of a nitro group.
1-[3-(Methanesulfonyl)prop-1-en-2-yl]-4-methylbenzene: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
1-[3-(Methanesulfonyl)prop-1-en-2-yl]-4-nitrobenzene is unique due to the presence of both a nitro group and a methanesulfonyl group, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for diverse chemical transformations and applications in various fields of research.
Propiedades
Número CAS |
144068-23-5 |
|---|---|
Fórmula molecular |
C10H11NO4S |
Peso molecular |
241.27 g/mol |
Nombre IUPAC |
1-(3-methylsulfonylprop-1-en-2-yl)-4-nitrobenzene |
InChI |
InChI=1S/C10H11NO4S/c1-8(7-16(2,14)15)9-3-5-10(6-4-9)11(12)13/h3-6H,1,7H2,2H3 |
Clave InChI |
UVNCFILLRHHYEE-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)CC(=C)C1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


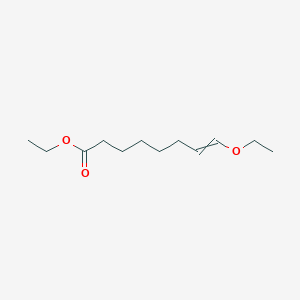
![5,5'-[Dodecane-1,12-diylbis(oxy)]di(benzene-1,3-dicarboxylato)](/img/structure/B15161487.png)
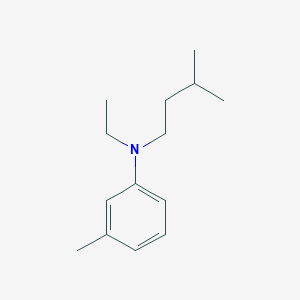
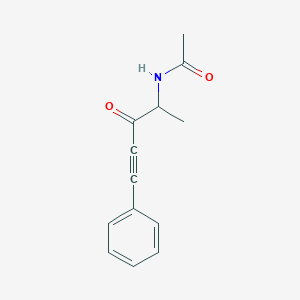
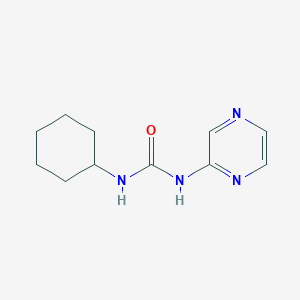
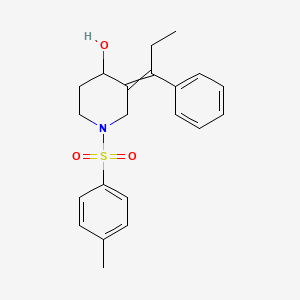
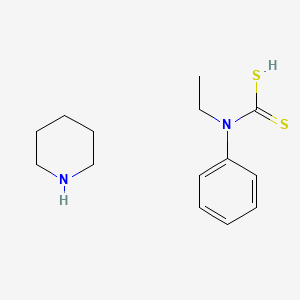
![Thieno[2,3-h]cinnolin-3(2H)-one, 5,6-dihydro-2-(4-methoxyphenyl)-](/img/structure/B15161510.png)
![3,6-Dimethoxy-2-[(2-methoxyethoxy)methoxy]benzaldehyde](/img/structure/B15161514.png)
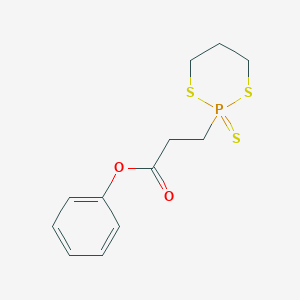
![2-Azido-4-[(4-methoxyphenyl)(diphenyl)methoxy]butane-1,3-diol](/img/structure/B15161530.png)
